Ethyl 2-ethyloxazole-5-carboxylate
Description
Ethyl 2-ethyloxazole-5-carboxylate is a heterocyclic organic compound featuring an oxazole ring substituted with an ethyl group at the 2-position and an ester (ethyl carboxylate) at the 5-position. Oxazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.
Properties
IUPAC Name |
ethyl 2-ethyl-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-7-9-5-6(12-7)8(10)11-4-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWFKCUZQXHNKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(O1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801241156 | |
| Record name | 5-Oxazolecarboxylic acid, 2-ethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801241156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257266-94-6 | |
| Record name | 5-Oxazolecarboxylic acid, 2-ethyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257266-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxazolecarboxylic acid, 2-ethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801241156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethyloxazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl nitroacetate with phenylacetylene in the presence of a catalyst such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and water under open-air conditions . This reaction yields 3,5-disubstituted isoxazole with high efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyloxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced oxazole compounds.
Scientific Research Applications
Ethyl 2-ethyloxazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers use it to study the biological activities of oxazole derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of ethyl 2-ethyloxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives are known to inhibit certain enzymes or receptors, leading to various biological effects . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogs: Oxazole, Thiazole, and Isoxazole Derivatives
The compound’s core structure can be compared to derivatives of oxazole (oxygen and nitrogen at 1,3-positions), thiazole (sulfur and nitrogen at 1,3-positions), and isoxazole (oxygen and nitrogen at 1,2-positions). Key differences include:
- Heteroatom Effects : Thiazoles (sulfur-containing) exhibit greater lipophilicity and metabolic stability compared to oxazoles, influencing bioavailability .
Table 1: Structural Comparison of Selected Heterocyclic Carboxylates
*Similarity scores based on structural alignment (0.83 = high similarity) .
Physicochemical Properties
- Molecular Weight: this compound (estimated MW: ~169.18 g/mol) is lighter than Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (MW: 171.15 g/mol) but heavier than Ethyl 2-aminothiazole-5-carboxylate (MW: 172.20 g/mol) .
- Solubility : Thiazole derivatives generally exhibit lower aqueous solubility due to sulfur’s hydrophobic nature, whereas oxazoles may have moderate solubility influenced by ester groups .
Biological Activity
Ethyl 2-ethyloxazole-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features an oxazole ring with an ethyl substitution at the 2-position and a carboxylate group at the 5-position. This unique structure contributes to its reactivity and interaction with biological targets.
Synthesis Methods
The compound can be synthesized through various methods, including:
- Cyclization of Precursors : A common method involves the reaction of ethylamine with glyoxal under acidic conditions to form the oxazole ring, followed by oxidation and carboxylation to introduce the carboxylic acid group.
- Industrial Production : Large-scale synthesis typically employs optimized reaction conditions, such as continuous flow reactors, to enhance yield and purity.
Biological Activities
This compound exhibits several biological activities, which are summarized in the following table:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, which prevents substrate access. Its structure allows for hydrogen bonding and hydrophobic interactions with proteins, influencing their function.
Case Studies
- HDAC Inhibition Study :
- Antioxidant Properties :
Q & A
Q. How can the environmental impact of this compound be assessed during disposal?
- Methodological Answer :
- Ecotoxicity Screening : Use Daphnia magna or algae growth inhibition tests (OECD 202/201 guidelines) to evaluate acute toxicity .
- Degradation Studies : Monitor hydrolysis rates under varying pH (pH 4–10) and UV exposure to predict environmental persistence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
